molecular formula C22H21N3O3S B3020379 2-(5-(5-(allylthio)-1,3,4-oxadiazol-2-yl)pentyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 496028-80-9

2-(5-(5-(allylthio)-1,3,4-oxadiazol-2-yl)pentyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B3020379
CAS No.: 496028-80-9
M. Wt: 407.49
InChI Key: HVDXZIBASMBCTQ-UHFFFAOYSA-N
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Description

The compound 2-(5-(5-(allylthio)-1,3,4-oxadiazol-2-yl)pentyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione features a benzo[de]isoquinoline-1,3-dione core fused with a 1,3,4-oxadiazole ring substituted with an allylthio group (-S-CH₂-CH=CH₂) and a pentyl chain. This structure combines aromatic, heterocyclic, and aliphatic components, which may confer unique physicochemical and biological properties. The benzo[de]isoquinoline-dione moiety is known for its planar aromatic system, enabling π-π stacking interactions, while the 1,3,4-oxadiazole ring contributes electron-withdrawing effects. The allylthio group and pentyl chain may enhance lipophilicity and reactivity, making the compound a candidate for applications in drug design or materials science .

Properties

IUPAC Name

2-[5-(5-prop-2-enylsulfanyl-1,3,4-oxadiazol-2-yl)pentyl]benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S/c1-2-14-29-22-24-23-18(28-22)12-4-3-5-13-25-20(26)16-10-6-8-15-9-7-11-17(19(15)16)21(25)27/h2,6-11H,1,3-5,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVDXZIBASMBCTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NN=C(O1)CCCCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(5-(5-(allylthio)-1,3,4-oxadiazol-2-yl)pentyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of benzo[de]isoquinoline diones , which are known for their diverse biological properties. The presence of the allylthio and oxadiazole moieties may contribute to its pharmacological effects.

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

  • Antiviral Activity : Compounds in this class have been shown to inhibit viral replication. For example, certain benzo[de]isoquinoline derivatives have been found to inhibit the replication of herpes simplex virus and vaccinia virus in vitro by interfering with viral polymerase activity .
  • Antifungal Properties : The oxadiazole moiety has been linked to antifungal activity against various phytopathogenic fungi . This suggests potential applications in agricultural settings for crop protection.
  • Cytotoxic Effects : Some studies suggest that isoquinoline derivatives can induce apoptosis in cancer cells, although specific data on this compound's cytotoxicity remains limited.

Biological Activity Summary

Activity TypeEvidence/Findings
AntiviralInhibition of herpes simplex and vaccinia viruses
AntifungalEffective against phytopathogenic fungi
CytotoxicityInduces apoptosis in cancer cells (specific studies needed)

Case Studies

  • Antiviral Research : A study assessed the antiviral effects of related benzo[de]isoquinoline derivatives against various viruses. The results indicated significant inhibition of viral replication in cell cultures, suggesting that structural modifications could enhance efficacy against specific viral targets .
  • Fungal Inhibition : Another investigation evaluated the antifungal properties of oxadiazole-containing compounds. The findings revealed substantial activity against common agricultural pathogens, highlighting the potential for these compounds in crop protection strategies .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
Target Compound Pentyl-1,3,4-oxadiazole-allylthio ~437.5 (estimated) Potential bioactivity, drug design
2-(4-Chlorophenyl)-... () 4-Chlorophenyl 307.73 Pharmaceutical intermediate
NI1 () Pyridin-4-ylmethyl Not reported Photodynamic therapy, antimicrobial activity
NH2BQL () Aminoethyl-propargyl Not reported CO₂ capture reactivity (DFT-studied)
6-(Dimethylamino)-... () Dimethylamino-thiadiazole 395.48 Biological activity, enhanced solubility
2-[2-(4-Phenyl-5-thioxo-...) () Triazolyl-thioxoethyl Not reported Industrial applications, chelation

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing vs. Electron-Donating Groups: The allylthio and oxadiazole groups in the target compound likely reduce electron density at the benzo[de]isoquinoline core, enhancing electrophilicity. The 4-chlorophenyl group () introduces steric bulk and lipophilicity, which may influence membrane permeability in pharmaceutical contexts .

CO₂ Capture Reactivity

  • DFT studies on NH2BQL and NBQL () reveal that aminoethyl-propargyl substituents enhance CO₂ binding via carbamate formation. The target compound’s allylthio group, though less nucleophilic, could be tested for analogous reactivity .

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